molecular formula C37H65KN7O17P3S B8022882 Palmitoyl coenzyme A potassium salt

Palmitoyl coenzyme A potassium salt

Cat. No.: B8022882
M. Wt: 1044.0 g/mol
InChI Key: HJVKHXBDBUXHBT-NNGKVBCISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl coenzyme A potassium salt is a biochemical compound that plays a crucial role in various metabolic processes. It is an acyl-CoA thioester, formed from the condensation of palmitic acid with coenzyme A. This compound is involved in the metabolism of fatty acids and is essential for the biosynthesis of lipids and the beta-oxidation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl coenzyme A potassium salt typically involves the reaction of palmitic acid with coenzyme A in the presence of ATP. The reaction proceeds through a two-step mechanism, where palmitoyl-AMP is an intermediate. The reaction is catalyzed by palmitoyl-coenzyme A synthetase and is driven to completion by the hydrolysis of pyrophosphate .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods using recombinant bacteria. These bacteria are engineered to produce acetylcoenzyme A synthetase, which catalyzes the conversion of ATP and coenzyme A into palmitoyl coenzyme A .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl coenzyme A potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palmitoyl coenzyme A potassium salt has numerous applications in scientific research:

Mechanism of Action

Palmitoyl coenzyme A potassium salt exerts its effects by participating in the beta-oxidation pathway, where it is broken down to produce energy in the form of ATP. It also serves as a substrate for the biosynthesis of complex lipids, such as sphingolipids. The compound interacts with various enzymes, including palmitoyl-coenzyme A synthetase and serine palmitoyltransferase, to facilitate these metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N7O17P3S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKHXBDBUXHBT-NNGKVBCISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65KN7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1044.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl coenzyme A potassium salt
Reactant of Route 2
Reactant of Route 2
Palmitoyl coenzyme A potassium salt
Reactant of Route 3
Reactant of Route 3
Palmitoyl coenzyme A potassium salt
Reactant of Route 4
Reactant of Route 4
Palmitoyl coenzyme A potassium salt
Reactant of Route 5
Palmitoyl coenzyme A potassium salt
Reactant of Route 6
Reactant of Route 6
Palmitoyl coenzyme A potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.